![molecular formula C34H31Br2N3 B14237483 1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide CAS No. 384818-39-7](/img/structure/B14237483.png)
1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features an acridine moiety, a bipyridine unit, and a butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide typically involves multiple steps:
Formation of the Acridine Moiety: The acridine unit can be synthesized through the Ullmann condensation reaction of 2-bromobenzoic acid and aniline derivatives, followed by cyclization using polyphosphoric acid (PPA).
Attachment of the Bipyridine Unit: The bipyridine unit is introduced through a nucleophilic substitution reaction, where the acridine derivative reacts with a bipyridine precursor under basic conditions.
Introduction of the Butyl Group: The butyl group is attached via an alkylation reaction, typically using butyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The bipyridine unit can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine and bipyridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted acridine and bipyridine derivatives.
科学的研究の応用
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticancer properties and its ability to inhibit enzymes like acetylcholinesterase.
作用機序
The mechanism of action of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide involves:
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Phenanthridine Derivatives: Similar in structure to acridine compounds and used in various biological applications.
Uniqueness
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is unique due to its combination of an acridine moiety with a bipyridine unit and a butyl group, which imparts distinct photophysical properties and biological activities .
特性
CAS番号 |
384818-39-7 |
|---|---|
分子式 |
C34H31Br2N3 |
分子量 |
641.4 g/mol |
IUPAC名 |
9-[2-[[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]phenyl]acridine;dibromide |
InChI |
InChI=1S/C34H31N3.2BrH/c1-2-3-20-36-21-16-26(17-22-36)27-18-23-37(24-19-27)25-28-10-4-5-11-29(28)34-30-12-6-8-14-32(30)35-33-15-9-7-13-31(33)34;;/h4-19,21-24H,2-3,20,25H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
PMZTZUQUOXMPTF-UHFFFAOYSA-L |
正規SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3C4=C5C=CC=CC5=NC6=CC=CC=C64.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


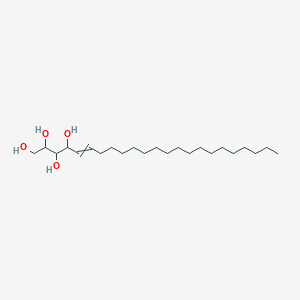

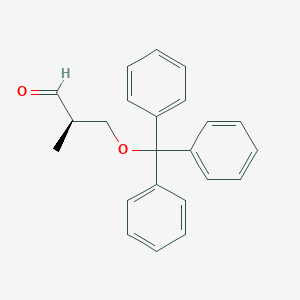
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
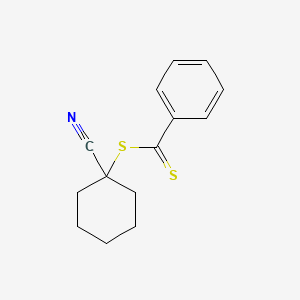
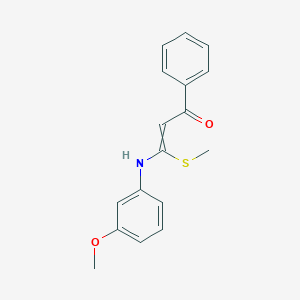
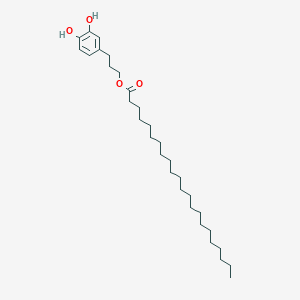
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)

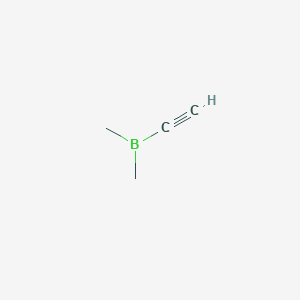
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
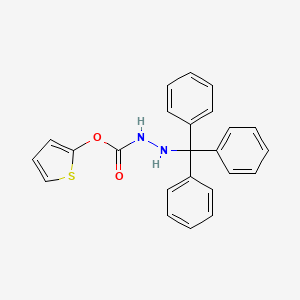
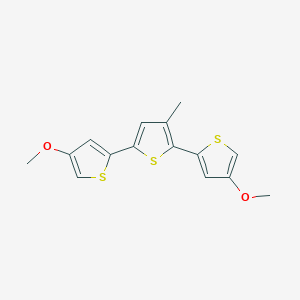
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
